4-甲酰基-7-甲氧基-1-苯并呋喃-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

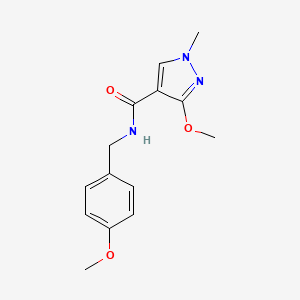

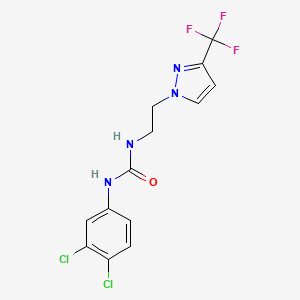

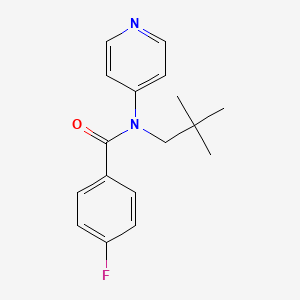

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methoxy and formyl substituents on the benzofuran scaffold indicate the presence of a methoxy group (-OCH3) and a formyl group (-CHO) respectively, which can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the fused ring system through various synthetic strategies. For instance, a four-step reaction sequence was used to synthesize a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, starting from an o-alkyl derivative of salicyaldehyde, which upon treatment with potassium tert-butoxide and molecular sieves, yielded a 2-acetyl benzofuran intermediate . Similarly, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, indicating the versatility of starting materials and functional group manipulations in benzofuran synthesis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, mass spectrometry, and even X-ray crystallography. For example, the synthesized benzofuran derivatives in one study were characterized by IR, 1H NMR, 13C NMR, mass, and elemental analysis . In another study, X-ray crystal structures were obtained for certain methyl benzofuran derivatives, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, expanding their chemical diversity. For instance, a benzofuran derivative was allowed to react with several reagents to yield new compounds with different heterocyclic and/or acyclic moieties at position 5, as confirmed by spectral data and elemental analysis . This demonstrates the reactivity of the benzofuran core and its potential to be modified into a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzofuran ring. The presence of electron-donating groups like methoxy can affect the electron density of the ring system, potentially altering its reactivity and interaction with biological targets. The antimicrobial and antioxidant activities of some benzofuran derivatives have been evaluated, indicating that these compounds can exhibit significant biological efficacy . The antimicrobial activity was tested against various Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the potential pharmaceutical applications of these compounds .

科学研究应用

合成应用

正交合成开发: 4-甲酰基-7-甲氧基-1-苯并呋喃-2-羧酸甲酯用于正交合成方法的开发。Takabatake 等人 (2020) 的一项研究展示了使用该化合物作为关键中间体的一锅合成生物活性苯并呋喃,突出了其在促进新型合成路线中的作用 (Takabatake 等人,2020).

苯并呋喃衍生物合成: 各种苯并呋喃衍生物的合成和表征,包括 5-甲氧基-2-甲基-1-苯并呋喃-3-羧酸甲酯,因其潜在的抗菌活性而被探索。Krawiecka 等人 (2012) 强调了卤素和氨基烷基衍生物的制备,强调了该化合物在生成生物活性分子的多功能性 (Krawiecka 等人,2012).

液晶合成核心: 该化合物被用作液晶合成的核心,如 Černovská 等人 (2000) 所指出的,他们报道了一种从该化合物开始的新型苯并噻吩并[3,2-b][1]苯并呋喃衍生物的合成 (Černovská 等人,2000).

生物活性

抗菌和抗病毒特性: Mubarak 等人 (2007) 合成了新的苯并呋喃衍生物,包括 3-[(烷基氨基)甲基]-6-甲氧基-1-苯并呋喃-2-羧酸乙酯,并测试了它们的抗 HIV-1 和 HIV-2 活性,证明了该化合物与抗病毒研究的相关性 (Mubarak 等人,2007).

癌细胞系研究: 苯并呋喃衍生物对人癌细胞系的细胞毒性作用已经过研究,正如 Bradbury 等人 (2003) 所示,他们使用苯并呋喃衍生物合成了真菌代谢产物的类似物,并测试了它们在人血清中的补体抑制活性 (Bradbury 等人,2003).

遗传毒性效应分析: Etebari 等人 (2012) 研究了苯并呋喃衍生物,包括 2-甲氧基和 2-甲基苯并呋喃苯甲基咪唑,对 MCF-7 细胞系的遗传毒性效应,表明了研究 DNA 损伤和修复机制的潜力 (Etebari 等人,2012).

未来方向

Benzofuran derivatives, such as “Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate”, have been the focus of research due to their wide range of biological and pharmacological applications . Future research may focus on developing new synthetic approaches and exploring their potential therapeutic applications .

作用机制

Target of Action

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a chemical compound that has been synthesized and characterized for its various physical and chemical properties , suggesting potential targets could be cellular components involved in cell growth and proliferation.

Mode of Action

, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

, it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

. This suggests that Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate may have similar effects.

属性

IUPAC Name |

methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCWNJCJLPKBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)